

Deoxybrevianamide E spectroscopic data (NMR, MS, IR)

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Deoxybrevianamide E: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Deoxybrevianamide E**, a diketopiperazine indole alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in academic and industrial research settings.

Chemical Structure and Properties

Deoxybrevianamide E is a fungal metabolite with the following chemical structure and properties:

- Chemical Formula: C21H25N3O2[1][2]
- Molecular Weight: 351.4 g/mol [1][2]
- IUPAC Name: (3S,8aS)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]
- CAS Number: 34610-68-9[2]



Spectroscopic Data

The following tables summarize the key spectroscopic data for **Deoxybrevianamide E**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.05	s	Indole N-H	
7.59	d	7.8	Ar-H
7.29	d	8.1	Ar-H
7.11	t	7.7	Ar-H
7.04	t	7.4	Ar-H
6.09	dd	17.6, 10.7	-CH=CH ₂
5.11	d	10.7	-CH=CH ₂ (cis)
5.08	d	17.6	-CH=CH2 (trans)
5.03	br s	N-H	
4.19	t	3.7	H-3
3.96	t	7.1	H-8a
3.61-3.54	m	CH ₂	_
3.40-3.29	m	CH ₂	
3.34	dd	14.8, 3.7	CH ₂ (indole)
3.23	dd	14.8, 4.2	CH ₂ (indole)
2.29-2.21	m	CH ₂	
1.88-1.79	m	CH ₂	_
1.44	S	2 x CH₃	



¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
169.8	C=O
166.4	C=O
147.2	-C(CH ₃) ₂
142.1	-CH=CH ₂
136.2	Ar-C
135.2	Ar-C
127.8	Ar-C
121.9	Ar-CH
119.6	Ar-CH
119.0	Ar-CH
113.3	-CH=CH ₂
111.2	Ar-CH
108.8	Ar-C
59.8	C-8a
55.4	C-3
45.4	CH ₂
40.1	-C(CH ₃) ₂
29.2	CH ₂
28.1	2 x CH₃
24.8	CH ₂
22.5	CH ₂

Mass Spectrometry (MS) Data



Technique	Ionization Mode	Observed m/z	Assignment
HRESIMS	ESI+	352.2023	[M+H]+
LC-MS	ESI+	352.2	[M+H] ⁺ [1]

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
3407	N-H stretch
3289	N-H stretch
2971	C-H stretch (aliphatic)
1661	C=O stretch (amide)
1632	C=O stretch (amide)
1455	C-H bend
1431	C=C stretch (aromatic)

Experimental Protocols

The spectroscopic data presented above were obtained using the following general methodologies. For specific details, researchers should consult the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified Deoxybrevianamide E are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Deoxybrevianamide E** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of acid (e.g., formic acid) to promote ionization.
- Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF or Orbitrap mass spectrometer.
- Data Acquisition: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source. Data is acquired in positive ion mode to observe the protonated molecule [M+H]+.

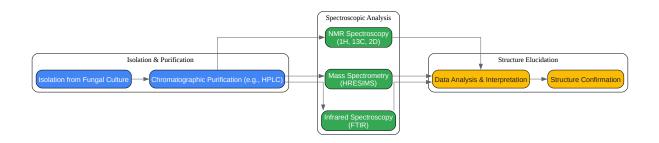
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Deoxybrevianamide E**.





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Caption: General workflow for the isolation and spectroscopic characterization of **Deoxybrevianamide E**.

This guide provides a foundational set of spectroscopic data for **Deoxybrevianamide E**. Researchers are encouraged to consult the primary scientific literature for more detailed experimental procedures and data analysis.

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References

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